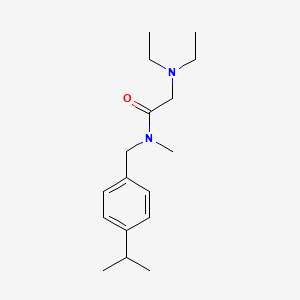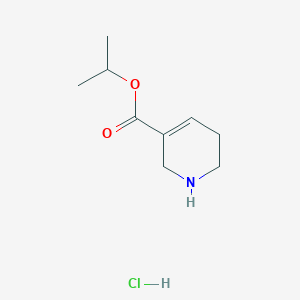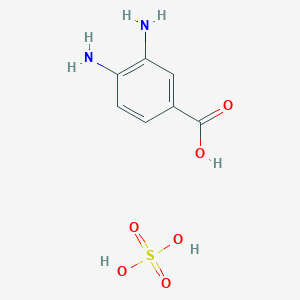
3,4-diaminobenzoic acid;sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Diaminobenzoic acid: is an organic compound with the molecular formula C7H8N2O2. It is a derivative of benzoic acid, where two amino groups are attached to the benzene ring at the 3 and 4 positions. Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H2SO4. It is widely used in various industrial processes due to its strong acidic nature and dehydrating properties.
准备方法
Synthetic Routes and Reaction Conditions:
Methyl 3,4-Diaminobenzoate Synthesis: This involves dissolving 3,4-diaminobenzoic acid in methanol, followed by the addition of concentrated sulfuric acid.
Industrial Production Methods: Industrial production methods for 3,4-diaminobenzoic acid typically involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
化学反应分析
Types of Reactions:
Cyclocondensation Reactions: 3,4-Diaminobenzoic acid undergoes cyclocondensations to form quinoxalines and benzimidazoles.
Friedel-Crafts Acylation: Functionalization of multi-walled carbon nanotubes at the sp2 C–H defect sites with 3,4-diaminobenzoic acid using a Friedel-Crafts acylation reaction in a mild polyphosphoric acid/phosphorous pentoxide medium.
Common Reagents and Conditions:
Methanol and Sulfuric Acid: Used in the synthesis of methyl 3,4-diaminobenzoate.
Polyphosphoric Acid and Phosphorous Pentoxide: Used in the Friedel-Crafts acylation reaction.
Major Products:
Methyl 3,4-Diaminobenzoate: Formed from the reaction of 3,4-diaminobenzoic acid with methanol and sulfuric acid.
Quinoxalines and Benzimidazoles: Formed through cyclocondensation reactions.
科学研究应用
Chemistry:
Biology and Medicine:
Industry:
Polymer Synthesis: Used in the preparation of poly(2,5-benzimidazole) polymers.
作用机制
The mechanism of action of 3,4-diaminobenzoic acid involves its ability to undergo various chemical reactions due to the presence of amino groups and a carboxylic acid group. These functional groups allow it to participate in cyclocondensation reactions, Friedel-Crafts acylation, and act as a redox label. The molecular targets and pathways involved include the formation of stable complexes with metal nanoparticles and the detection of single base mismatches through redox reactions .
相似化合物的比较
3,5-Diaminobenzoic Acid: Similar in structure but with amino groups at the 3 and 5 positions.
2,4-Diaminobenzoic Acid: Another isomer with amino groups at the 2 and 4 positions.
Uniqueness: 3,4-Diaminobenzoic acid is unique due to its specific positioning of amino groups, which allows for distinct chemical reactivity and applications in electrocatalysis and redox labeling .
属性
CAS 编号 |
1571-69-3 |
|---|---|
分子式 |
C7H10N2O6S |
分子量 |
250.23 g/mol |
IUPAC 名称 |
3,4-diaminobenzoic acid;sulfuric acid |
InChI |
InChI=1S/C7H8N2O2.H2O4S/c8-5-2-1-4(7(10)11)3-6(5)9;1-5(2,3)4/h1-3H,8-9H2,(H,10,11);(H2,1,2,3,4) |
InChI 键 |
LJOXMWDVRIBUJM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)O)N)N.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



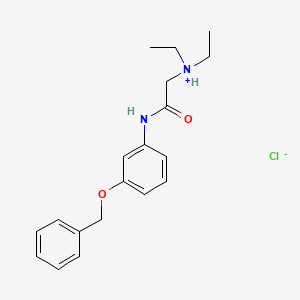
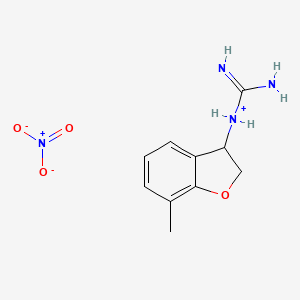


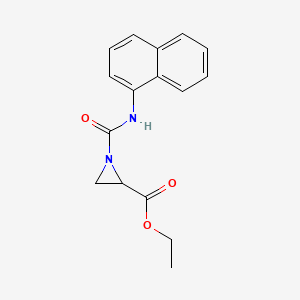
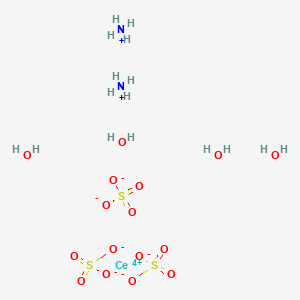
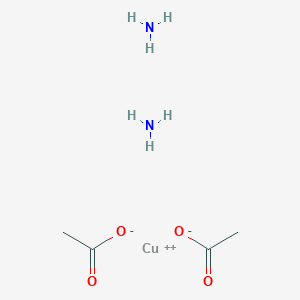


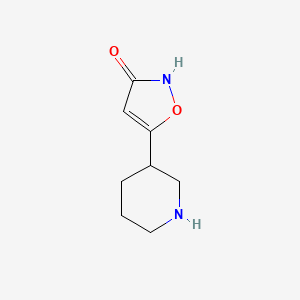
![5,6-Dihydro-2-iodo-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B15341413.png)
